molecular formula C9H16N2O B12877432 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine

Cat. No.: B12877432
M. Wt: 168.24 g/mol
InChI Key: DYCQWTPMIHWXKN-UHFFFAOYSA-N
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Description

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3+2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often require the use of a catalyst, such as copper (I) or ruthenium (II), to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3,3-Dimethylbutan-2-yl)isoxazol-3-amine include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique structural features, such as the 3,3-dimethylbutan-2-yl group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5-(3,3-dimethylbutan-2-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H16N2O/c1-6(9(2,3)4)7-5-8(10)11-12-7/h5-6H,1-4H3,(H2,10,11)

InChI Key

DYCQWTPMIHWXKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)N)C(C)(C)C

Origin of Product

United States

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